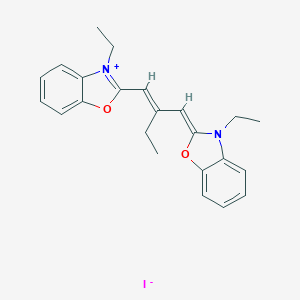
EINECS 213-889-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound EINECS 213-889-7 is a complex organic molecule featuring a benzoxazole core. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. This particular compound is characterized by its unique structure, which includes two benzoxazole units connected by a conjugated system, and an iodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 213-889-7 typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole units, which can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 213-889-7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the conjugated system into saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Aplicaciones Científicas De Investigación
EINECS 213-889-7: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of EINECS 213-889-7 involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The iodide counterion may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methylbenzoxazole
- 3-Ethyl-2-benzoxazolylidene
- 3-Ethyl-1,3-benzoxazolium iodide
Uniqueness
EINECS 213-889-7: is unique due to its extended conjugated system and the presence of two benzoxazole units. This structure imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1054-00-8 |
|---|---|
Fórmula molecular |
C23H25IN2O2 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H25N2O2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HHGMBQLZDCLPTL-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CC)/C=C\3/N(C4=CC=CC=C4O3)CC.[I-] |
SMILES canónico |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
Sinónimos |
3-ethyl-2-[2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]but-1-enyl]benzoxazolium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















